molecular formula C9H15NO4 B1620548 Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate CAS No. 303010-19-7

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate

Cat. No. B1620548
CAS RN: 303010-19-7
M. Wt: 201.22 g/mol
InChI Key: YSQYWGVKZBROFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate, also known as MMMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMMP is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Green Chemistry Synthesis

This compound has been utilized in green chemistry for the synthesis of quinazolinone derivatives, which are important scaffolds in pharmaceutical and medicinal chemistry. A two-step synthetic procedure involving choline chloride:urea deep eutectic solvent (DES) and microwave-induced synthesis has been developed, highlighting the compound’s role in sustainable chemical practices .

Steroid Hormone Production

In the field of biochemistry, this compound has been used in the microbiological production of steroid hormones like pregnenolone and progesterone. A recombinant strain of Mycolicibacterium smegmatis expressing mammalian steroidogenesis system was able to convert sterols into these hormones, with Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate playing a crucial role in the bioconversion process .

Mechanism of Action

Pharmacokinetics

The compound has a predicted boiling point of 3393±70 °C and a density of 1101±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate’s action are currently unknown. More research is needed to understand the impact of this compound at the molecular and cellular level .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

properties

IUPAC Name

methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-5-6-3-8(11)10-7(6)4-9(12)14-2/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQYWGVKZBROFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(=O)NC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383498
Record name methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303010-19-7
Record name methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Reactant of Route 3
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Reactant of Route 4
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.